molecular formula C7H10Cl2N4 B6182330 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride CAS No. 2613386-83-5

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

Cat. No.: B6182330
CAS No.: 2613386-83-5
M. Wt: 221.1
InChI Key:
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is a chemical compound with the molecular formula C7H12N4·2HCl. It is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of 3-methyl-1,2,4-triazol-5-amine with a suitable pyridine derivative in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the production of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride typically involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is utilized to study its biological activity and potential therapeutic effects. It has been investigated for its role in modulating biological pathways and its potential as a lead compound in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its pharmacological properties. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

  • 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

  • 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

Uniqueness: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is unique in its structural features and biological activity compared to its analogs

Properties

CAS No.

2613386-83-5

Molecular Formula

C7H10Cl2N4

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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